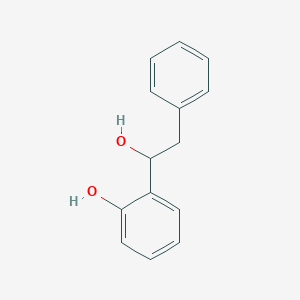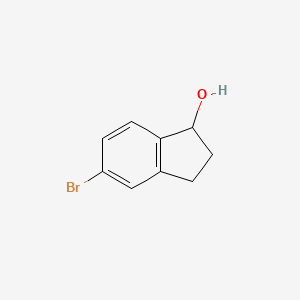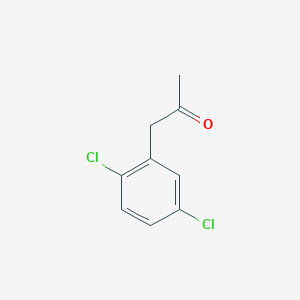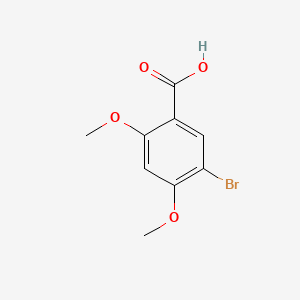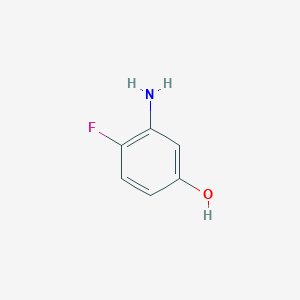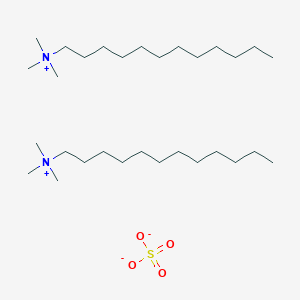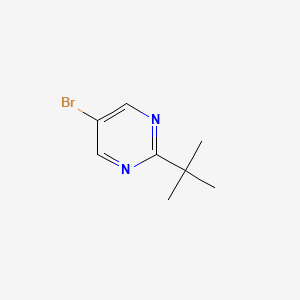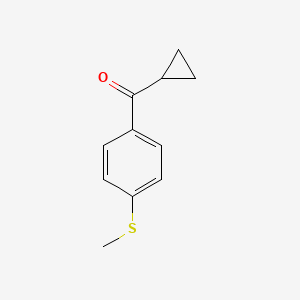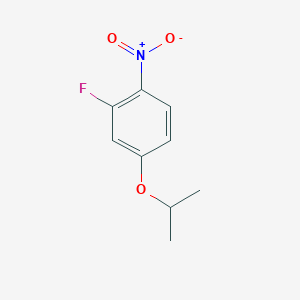![molecular formula C17H8Cl2N4O2 B1338341 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione CAS No. 6522-75-4](/img/structure/B1338341.png)
1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione" is a derivative of anthracene-9,10-dione, which is a class of compounds known for their potential as anticancer agents. The anthracene-9,10-dione derivatives, including those with amino substitutions, have been extensively studied due to their cytotoxic properties and their ability to interact with DNA, which is crucial for their antitumor activity .
Synthesis Analysis
The synthesis of related compounds, such as unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, involves the displacement of fluoride from difluoroanthracene-9,10-dione by diamines or monoamines. This method can lead to both symmetrically and unsymmetrically substituted derivatives . The synthesis of these compounds has been shown to yield products with significant cytotoxic activity against leukemia cells and antitumor activity in mice .
Molecular Structure Analysis
The molecular structure of anthracene-9,10-dione derivatives is crucial for their interaction with DNA. Molecular modeling studies have been performed to understand the steric overlapping and DNA sequence specificity of these compounds. The configuration of the chiral aminoacyl moiety in these derivatives has been correlated with their cytotoxic activity .
Chemical Reactions Analysis
The anthracene-9,10-dione derivatives react with various amines to form substituted products. For instance, 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts with alkylamines to yield bis(alkylamino) derivatives, which can further react with ethanethiol or thiophenol to yield bis(sulfanyl) derivatives . These reactions are important for modifying the chemical properties of the compounds to enhance their antitumor activity or reduce side effects such as cardiotoxicity.
Physical and Chemical Properties Analysis
The introduction of substituents such as chlorine or phenylsulfanyl groups into anthracene-9,10-dione derivatives has been shown to lower the LUMO energies of these compounds. This suggests that such modifications could potentially reduce the cardiotoxicity of these compounds, making them safer for use as anticancer agents. Theoretical calculations have been used to predict these properties and guide the synthesis of new derivatives with improved profiles .
科学的研究の応用
Synthesis and Characterization
1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione and its derivatives have been synthesized for various applications. For instance, chitosan-g-aminoanthracene derivatives were developed for medical applications, showing significant antibacterial activity against gram-negative species like Escherichia coli (Přichystalová et al., 2014). Additionally, N-triazinyl derivatives of 2-aminoanthracene were prepared and characterized for their absorption, fluorescence, and excitation spectra in various solvents, indicating the influence of solvent polarity and substituent character on these properties (El-Sedik et al., 2012).
Medical and Biological Applications
The compound and its derivatives have been explored for medical and biological uses. For example, a study analyzed the interactions between calf thymus DNA and a derivative of 1,5-di(piperazin-1-yl)anthracene-9,10-dione, indicating strong interactions stronger than other popular anticancer drugs (Białobrzeska et al., 2019). Another study synthesized aminoanthraquinones and examined their cytotoxic activity against cancer cell lines, showing strong cytotoxicity for specific derivatives (Nor et al., 2013).
Applications in Materials Science
The compound's derivatives have also found applications in materials science. For instance, 4-(Anthracen-9-yl)-6-(hexadecyloxy)-1,3,5-triazin-2-amine was synthesized and showed interesting spectroscopic behavior, indicating non-coplanar structures at the ground state and ICT state emission at the excited state (Hua, 2009). Additionally, 9,10-Bis-hetaryl anthracenes synthesized and applied as disperse dyes on polyester fibers demonstrated excellent results (Rangnekar & Rajadhyaksha, 2007).
特性
IUPAC Name |
1-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N4O2/c18-15-21-16(19)23-17(22-15)20-11-7-3-6-10-12(11)14(25)9-5-2-1-4-8(9)13(10)24/h1-7H,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJADTQBTAIXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547640 |
Source


|
| Record name | 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |
CAS RN |
6522-75-4 |
Source


|
| Record name | 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

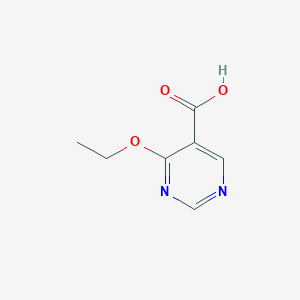
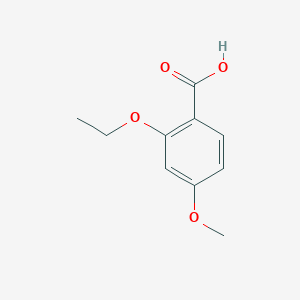
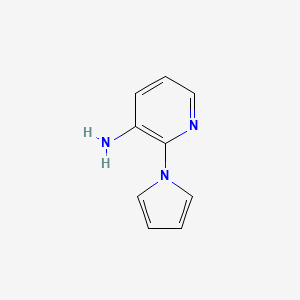
![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
